2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” is C14H16N2. Its molecular weight is 212.29 g/mol. The structure includes a phenyl group (a benzene ring) attached to an ethanamine group that is also attached to a pyridin-2-ylmethyl group .Physical And Chemical Properties Analysis
The molecular weight of “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” is 212.29 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure, featuring both phenyl and pyridinyl groups, makes it a versatile precursor for constructing pharmacologically active molecules, particularly those with a piperidine backbone, which is a common motif in medicinal chemistry .
Catalysis
In catalytic processes, “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” can act as a ligand for metal catalysts. The nitrogen atoms in its structure can coordinate to transition metals, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and more .
Material Science
The compound’s ability to form complexes with metals can be exploited in material science for the development of new materials with specific magnetic, electronic, or optical properties. These materials could have applications in data storage, sensors, or photovoltaic devices .
Chemical Synthesis
As a building block in chemical synthesis, this amine can be used to create a wide array of derivatives. These derivatives can then be tested for various biological activities, contributing to the discovery of new drugs or agrochemicals .
Pharmacological Research
In pharmacology, the compound’s derivatives may exhibit a range of activities, such as antihypertensive, neuroprotective, or anti-inflammatory effects. Research into these activities could lead to the development of new therapeutic agents .
Analytical Chemistry
“Phenethyl-pyridin-2-ylmethyl-amine” can be used as a reagent in analytical chemistry to detect or quantify other substances. Its reactivity with specific functional groups can be harnessed in colorimetric assays or as a fluorescence marker .
Biochemistry
In biochemistry, the compound could be used to modify biomolecules, thereby altering their properties or functions. This can be particularly useful in studying protein interactions, enzyme kinetics, or metabolic pathways .
Environmental Science
Lastly, in environmental science, derivatives of “2-phenyl-N-(pyridin-2-ylmethyl)ethanamine” could be used in the remediation of pollutants. They might serve as chelating agents for heavy metals or as components in advanced oxidation processes to degrade organic contaminants .
Future Directions
properties
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCVSTFLDMPNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366329 | |
Record name | 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |
CAS RN |
418776-49-5 | |
Record name | 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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